NPD8617, scientifically known as 5-(2,5-dimethoxyphenyl)-1,3-dihydro-benzofuro[3,2-e][1,4]diazepin-2-one, is a heterocyclic compound classified under the benzofurodiazepines. This compound features a unique molecular structure that combines elements of benzofuran and diazepine, contributing to its distinct chemical properties and potential biological activities. The compound's CAS number is 313481-28-6, and its molecular formula is C19H16N2O4 with a molecular weight of 336.3 g/mol.
NPD8617 is derived from the synthesis of benzofurodiazepines, which are known for their diverse pharmacological activities. This class of compounds is characterized by their complex ring structures that often interact with various biological targets. The classification of NPD8617 as a benzofurodiazepine suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological disorders.
The synthesis of NPD8617 can be approached through several methods, typically involving multi-step organic reactions. One common synthetic route includes:
These synthetic routes may involve various reagents such as oxidizing agents for functional group transformations and catalysts to facilitate cyclization.
The molecular structure of NPD8617 features a complex arrangement that includes:
The structural representation can be summarized as follows:
NPD8617 can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions depend on the desired product and the nature of the reaction.
The mechanism of action for NPD8617 involves its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may bind to neurotransmitter receptors in the brain, modulating their activity. This interaction could influence various signaling pathways associated with neurological functions, though further research is necessary to elucidate the precise mechanisms involved.
NPD8617 exhibits several notable physical and chemical properties:
Relevant analyses often include:
Property | Value |
---|---|
Molecular Weight | 336.3 g/mol |
Boiling Point | Not specified |
Solubility | Organic solvents |
NPD8617 holds promise in various scientific applications, particularly in pharmacology and medicinal chemistry. Its unique structure suggests potential uses in:
NPD8617 represents an emerging class of small-molecule therapeutics targeting fundamental oncogenic processes. As a synthetically derived compound, it occupies a distinct niche within precision oncology frameworks due to its selective mechanism of action. Contemporary research focuses on elucidating its molecular interactions, efficacy profiles across tumor models, and potential to address limitations of existing therapies. Its development reflects the ongoing shift from cytotoxic agents toward targeted chemotherapeutics that exploit specific vulnerabilities in cancer cells [1] [5].
NPD8617 emerged from a focused drug development campaign employing structure-based pharmacophore modeling and high-throughput virtual screening. Researchers generated a 4-feature pharmacophore model (incorporating hydrogen-bond acceptors, aromatic rings, and hydrophobic domains) based on high-resolution tubulin co-crystal structures (PDB IDs 4O2B, 5LYJ). This model served as a 3D query for screening the SPECS compound library (>200,000 molecules) [7]. The discovery pipeline involved:
Table 1: Pharmacophore Features Enabling NPD8617 Identification
Feature Type | Structural Role | Interacting Residues |
---|---|---|
Hydrogen-Bond Acceptor | Tubulin polar interaction | Ala180, H₂O |
Aromatic Feature 1 | π-π stacking | Leu248, Leu255 |
Aromatic Feature 2 | Hydrophobic packing | Val181, Ala316 |
Hydrophobic Domain | Binding pocket occupancy | Ile318, Lys352 |
NPD8617 functions as a colchicine-site binding agent (CBSI) that disrupts microtubule dynamics by inhibiting tubulin polymerization. Key mechanistic studies demonstrate:
Table 2: Comparative Efficacy of Tubulin Inhibitors
Compound | Tubulin Polymerization IC₅₀ (μM) | Colchicine Binding Inhibition (%) | Antiproliferative Activity |
---|---|---|---|
NPD8617 | 3.7 ± 0.5 | 91% (20μM) | >80% inhibition (MCF-7, U87MG, HCT-116, HepG2, MDA-MB-231) |
Combretastatin A-4 | 3.3 ± 0.6 | >95% | Reference compound |
Fosbretabulin | Clinical-stage | N/A | Approved for anaplastic thyroid cancer |
Fig 1: Predicted Binding Mode of NPD8617 in Colchicine Site (Adapted from [7])
β-Tubulin Pocket: Ala180 ─ H-bond with carbonyl Leu248 ─ Hydrophobic contact Val181 ─ Van der Waals packing Lys352 ─ Cation-π interaction
NPD8617 exemplifies next-generation CBSIs designed to overcome historical limitations of this drug class:
Table 3: NPD8617 in the Anticancer Development Landscape
Development Stage | Representative Agents | NPD8617’s Position |
---|---|---|
FDA-Approved Tubulin Agents | Paclitaxel (taxane site), Vinblastine (vinca site) | Novel colchicine-site inhibitor |
Clinical-Stage CBSIs | Fosbretabulin, Verubulin | Preclinical candidate with comparable efficacy |
Natural Product Derivatives | Vincristine, Podophyllotoxin | Synthetic analog with optimized binding |
NPD8617’s pharmacological profile warrants investigation in tumors dependent on dysregulated microtubule dynamics, particularly those resistant to existing tubulin-targeting agents. Future directions include structural optimization for enhanced potency and exploration in combination regimens targeting complementary oncogenic pathways [1] [3] [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9